

# ML375 Technical Support Center: Managing Experimental Variability

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Compound of Interest		
Compound Name:	ml375	
Cat. No.:	B1193237	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **ML375**, a selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM). The information provided is intended to assist researchers, scientists, and drug development professionals in managing experimental variability between subjects and ensuring the reliability of their results.

### Frequently Asked Questions (FAQs)

Q1: What is ML375 and what is its primary mechanism of action?

A1: **ML375** is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1] As a NAM, it does not directly compete with the endogenous ligand, acetylcholine, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the M5 receptor, modulating the receptor's response to acetylcholine.[2] This modulation results in a reduction of the receptor's activity. **ML375** is highly selective for the M5 receptor subtype over other muscarinic receptor subtypes (M1-M4).[1]

Q2: What is the downstream signaling pathway of the M5 receptor that ML375 modulates?

A2: The M5 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3][4][5][6] Activation of the M5 receptor by acetylcholine initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

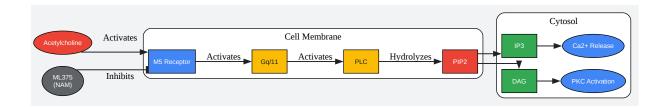


## Troubleshooting & Optimization

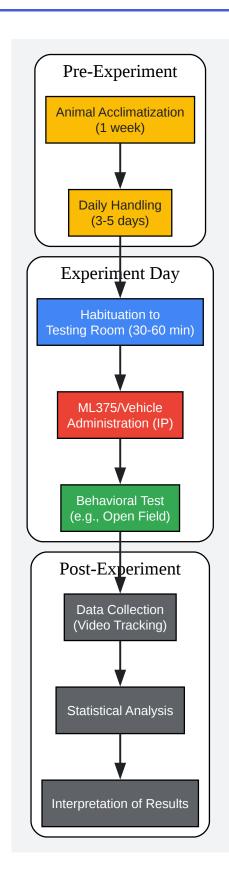
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(Ca2+), while DAG activates protein kinase C (PKC). As a negative allosteric modulator, **ML375** attenuates this signaling pathway.









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### References

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